4-N-(4-fluorophenyl)pyridine-3,4-diamine
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Overview
Description
4-N-(4-fluorophenyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C11H10FN3 It features a pyridine ring substituted with a fluorophenyl group at the nitrogen atom and two amino groups at the 3 and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(4-fluorophenyl)pyridine-3,4-diamine typically involves the reaction of 4-fluoroaniline with 3,4-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-N-(4-fluorophenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
4-N-(4-fluorophenyl)pyridine-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-N-(4-fluorophenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the amino groups facilitate interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-N-(4-chlorophenyl)pyridine-3,4-diamine
- 4-N-(4-bromophenyl)pyridine-3,4-diamine
- 4-N-(4-methylphenyl)pyridine-3,4-diamine
Uniqueness
4-N-(4-fluorophenyl)pyridine-3,4-diamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-N-(4-fluorophenyl)pyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFXJNSRFLGLHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108349-64-0 |
Source
|
Record name | 4-N-(4-fluorophenyl)pyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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